molecular formula C16H14BrClN2O6 B11506161 Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11506161
M. Wt: 445.6 g/mol
InChI Key: LUWNRQMTEMWJMH-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of bromine and chlorine atoms: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the benzofuran ring.

    Amination: Amino groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of carboxylic acid groups to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets. The presence of amino, bromine, and chlorine groups allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-diamino-4-bromo-8-chlorobenzofuran-3,7-dicarboxylate: Similar structure but lacks the furo group.

  • Diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate : Similar structure but with different substituents.

Uniqueness

Diethyl 2,6-diamino-4-bromo-8-chlorofuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to the presence of both bromine and chlorine atoms, as well as the furo group

Properties

Molecular Formula

C16H14BrClN2O6

Molecular Weight

445.6 g/mol

IUPAC Name

diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C16H14BrClN2O6/c1-3-23-15(21)7-5-9(17)11-6(10(18)12(5)26-13(7)19)8(14(20)25-11)16(22)24-4-2/h3-4,19-20H2,1-2H3

InChI Key

LUWNRQMTEMWJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C3C(=C2Br)C(=C(O3)N)C(=O)OCC)Cl)N

Origin of Product

United States

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